N-[4-(acetylamino)phenyl]-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
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Overview
Description
2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE is a complex organic compound that features a tetrahydropyridine ring, a cyano group, and a fluorophenyl group
Preparation Methods
The synthesis of 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE can be achieved through a multi-step process involving the reaction of 2-fluorobenzaldehyde, cyanoselenoacetamide, and Meldrum’s acid in the presence of N-methylmorpholine . The reaction proceeds through the formation of a Michael adduct, which upon heating, undergoes cyclocondensation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions.
Reduction: The ketone group in the tetrahydropyridine ring can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application being studied .
Comparison with Similar Compounds
Similar compounds include:
- 2-{[3-CYANO-6-(4-FLUOROPHENYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE
- 2-[(4-CYANO-3-{[2-(2-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-5-ISOTHIAZOLYL)SULFANYL]-N-(2-FLUOROPHENYL)ACETAMIDE These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 2-{[3-CYANO-4-(2-FLUOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}-N-(4-ACETAMIDOPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct properties and potential applications.
Properties
Molecular Formula |
C22H19FN4O3S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H19FN4O3S/c1-13(28)25-14-6-8-15(9-7-14)26-21(30)12-31-22-18(11-24)17(10-20(29)27-22)16-4-2-3-5-19(16)23/h2-9,17H,10,12H2,1H3,(H,25,28)(H,26,30)(H,27,29) |
InChI Key |
HSKXVCKYVQXYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC=CC=C3F)C#N |
Origin of Product |
United States |
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